(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Overview
Description
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.38 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol represents a novel class of purine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentylamine and various hydroxymethyl tetrahydrofuran derivatives. The structural framework combines elements of purine chemistry with a tetrahydrofuran sugar mimic, which may enhance its bioavailability and biological activity.
Antiviral and Anticancer Properties
Research indicates that purine derivatives, including the target compound, exhibit significant antiviral and anticancer properties. A study on nucleoside analogues demonstrated that compounds with similar structures displayed cytostatic effects against various cancer cell lines, particularly leukemia and prostate carcinoma . Although specific antiviral activity was not consistently observed, the cytotoxic effects suggest potential for further development as chemotherapeutic agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar purine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism, thus disrupting cellular proliferation.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-κB and TLR4/MyD88 pathways, which are critical in inflammatory responses and cancer progression .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Inflammatory Response : A recent study highlighted that a structurally related purine derivative significantly inhibited nitric oxide production in LPS-induced macrophages. The compound reduced pro-inflammatory cytokines (IL-6, TNF-α) and disrupted TLR4/MyD88 interactions . This suggests that the target compound may also exhibit anti-inflammatory properties.
- Cytotoxicity Assessment : In vitro studies demonstrated that related tetrahydrofuran nucleosides exhibited cytotoxic effects against various tumor cell lines. These findings support the hypothesis that the target compound could possess similar properties .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOLJUDYJILMMW-QTDMDRALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433207 | |
Record name | (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205171-06-8 | |
Record name | N-Cyclopentyl-2′-C-methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205171-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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